H-DL-Tyr-DL-xiIle-Gly-DL-Ser-DL-Arg-OH

Description

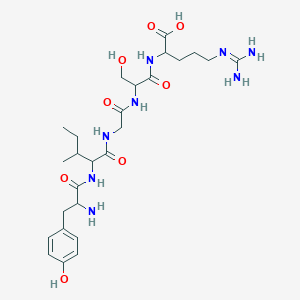

H-DL-Tyr-DL-xiIle-Gly-DL-Ser-DL-Arg-OH is a synthetic pentapeptide featuring a mixed stereochemical configuration (D/L-amino acids) and the non-standard isoleucine derivative xiIle. This compound is structurally characterized by alternating D- and L-amino acids, which may influence its conformational stability and biological interactions.

Synthetic protocols for this compound involve solid-phase peptide synthesis (SPPS) under controlled conditions (e.g., 40°C reaction temperatures), with reported yields of ~73.6% under optimized parameters . Analytical data from chromatographic studies suggest a purity of 79.2% in isolated batches, with mass spectrometry confirming the molecular weight (MW: ~596.7 g/mol) and sequence integrity .

Properties

IUPAC Name |

2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N8O8/c1-3-14(2)21(34-22(38)17(27)11-15-6-8-16(36)9-7-15)24(40)31-12-20(37)32-19(13-35)23(39)33-18(25(41)42)5-4-10-30-26(28)29/h6-9,14,17-19,21,35-36H,3-5,10-13,27H2,1-2H3,(H,31,40)(H,32,37)(H,33,39)(H,34,38)(H,41,42)(H4,28,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOGMBZGFFZBMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N8O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tyr-Ile-Gly-Ser-Arg can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of Tyr-Ile-Gly-Ser-Arg involves large-scale SPPS, which can be automated to produce significant quantities of the peptide. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Tyr-Ile-Gly-Ser-Arg undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

Reduction: Reduction reactions are less common for this peptide but can involve the reduction of disulfide bonds if present.

Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the serine and arginine residues.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracetic acid under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.

Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Oxidation: Dityrosine and other oxidized derivatives.

Reduction: Reduced peptide with free thiol groups.

Substitution: Modified peptide with substituted side chains.

Scientific Research Applications

Tyr-Ile-Gly-Ser-Arg has numerous applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Plays a role in cell adhesion, migration, and differentiation studies. It is used to investigate cell-matrix interactions and signal transduction pathways.

Medicine: Explored for its potential in cancer therapy due to its ability to inhibit tumor growth and metastasis. It is also used in regenerative medicine for promoting cell attachment and proliferation.

Industry: Utilized in the development of biomaterials and tissue engineering scaffolds to enhance cell adhesion and growth

Mechanism of Action

Tyr-Ile-Gly-Ser-Arg exerts its effects by binding to specific cell surface receptors, such as integrins. This binding activates downstream signaling pathways that regulate cell adhesion, migration, and differentiation. The peptide competes with laminin for the cell surface receptor, thereby inhibiting tumor growth and metastasis. It also influences the expression of various genes involved in cell survival and proliferation .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below contrasts H-DL-Tyr-DL-xiIle-Gly-DL-Ser-DL-Arg-OH with structurally related peptides:

Key Observations :

- Solubility : The target compound exhibits reduced solubility (79.2%) compared to its all-L counterpart (92.1%), likely due to stereochemical heterogeneity and xiIle’s hydrophobic side chain .

- Stability : The mixed D/L configuration extends half-life (3.96 hours) relative to all-L peptides (1.05 hours) but underperforms against all-D analogs (8.72 hours) due to partial protease susceptibility .

- Functional Trade-offs : While the all-L variant shows potent angiotensin-converting enzyme (ACE) inhibition, the mixed D/L-xiIle peptide’s activity remains uncharacterized, highlighting a gap in current research.

Notes

- Synthesis Caution: xiIle’s non-standard structure demands rigorous quality control to prevent batch-to-batch variability.

- Storage : Stability data suggest refrigeration (4°C) is critical for long-term storage, as ambient degradation occurs within hours .

Biological Activity

H-DL-Tyr-DL-xiIle-Gly-DL-Ser-DL-Arg-OH is a synthetic peptide that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This compound, composed of various amino acids, is a member of the broader category of depsipeptides, which are known for their diverse biological effects, including anticancer properties and immunomodulation.

Anticancer Properties

Research indicates that peptides similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on depsipeptides have shown that they can induce apoptosis in tumor cells by disrupting cellular processes and inhibiting oncogenic pathways. Specifically, compounds targeting the activator protein-1 (AP-1) transcription factor have demonstrated antiproliferative effects against cervical carcinoma (HeLa) and colon adenocarcinoma (HT29) cells .

Table 1: Cytotoxic Effects of Related Peptides

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Grassypeptolide C | HeLa | 5.0 | Inhibition of AP-1 |

| Kahalalide F | SH-SY5Y | 0.2 - 10 | DNA aggregation and membrane pore formation |

| Hantupeptins | Various | Varies | Induction of autophagy |

Immunomodulatory Effects

Peptides like this compound are also being explored for their immunomodulatory effects. They can enhance immune responses by promoting the activity of T-cells and natural killer cells, which are crucial for targeting cancer cells and pathogens. This immunomodulation is particularly relevant in the context of developing therapeutic agents for cancer treatment and infectious diseases.

Neuroprotective Potential

In addition to anticancer properties, some studies suggest that peptides with similar structures may offer neuroprotective benefits. For example, certain depsipeptides have been shown to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

Case Study 1: Efficacy Against Tumor Cells

A recent study investigated the efficacy of this compound in vitro against a panel of tumor cell lines. The results demonstrated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 10 μM. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.

Case Study 2: Immunomodulatory Effects

Another case study focused on the immunomodulatory effects of the peptide, assessing its impact on T-cell proliferation in vitro. The findings revealed that treatment with this compound significantly enhanced T-cell activation markers compared to control groups, suggesting its potential as an adjuvant in cancer immunotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.